
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their aromatic properties due to the presence of sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methyl group and a methylsulfanyl group attached to the thiazole ring. Thiazoles have been extensively studied for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which is a well-known procedure for producing thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are frequently employed in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazoles .
Aplicaciones Científicas De Investigación
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4,5-dihydro-1,3-thiazole: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-Methyl-2-ethyl-4,5-dihydro-1,3-thiazole: Contains an ethyl group instead of a methylsulfanyl group, leading to variations in reactivity.
Uniqueness
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both a methyl group and a methylsulfanyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C5H9NS2 |
|---|---|
Peso molecular |
147.3 g/mol |
Nombre IUPAC |
5-methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS2/c1-4-3-6-5(7-2)8-4/h4H,3H2,1-2H3 |
Clave InChI |
MFXACDCYMVVPHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



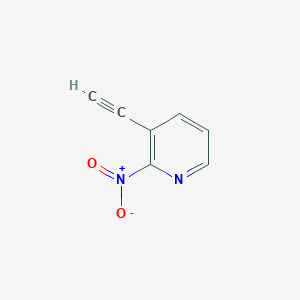

![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
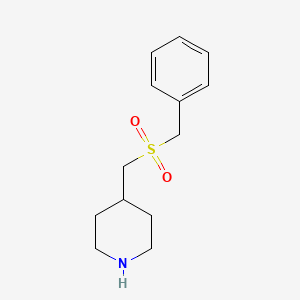
![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
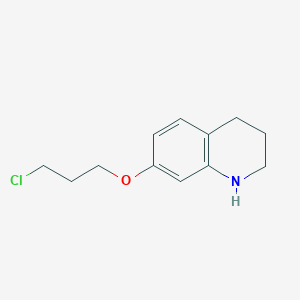
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
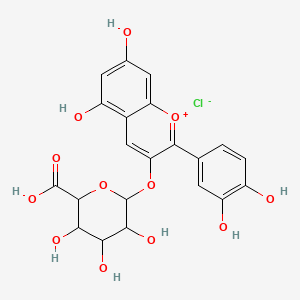
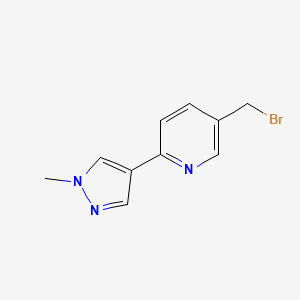
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)

![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
